molecular formula C3H7O6P-2 B1240539 Sn-glycerol 3-phosphate(2-)

Sn-glycerol 3-phosphate(2-)

Cat. No.: B1240539
M. Wt: 170.06 g/mol
InChI Key: AWUCVROLDVIAJX-GSVOUGTGSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Sn-glycerol 3-phosphate(2-) is an organophosphate oxoanion that is the dianion of sn-glycerol 3-phosphate arising from deprotonation of both phosphate OH groups. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a sn-glycerol 3-phosphate.

Scientific Research Applications

Prebiotic Hydrothermal Synthesis

Sn-glycerol-3-phosphate plays a crucial role in prebiotic chemistry. It has been synthesized under hydrothermal conditions, demonstrating its potential formation in early Earth environments. This synthesis is significant for understanding the origins of life and the formation of important biological phosphate esters (Maheen et al., 2010).

Role in Lipid Metabolism

Sn-glycerol-3-phosphate is essential in lipid metabolism. In Euglena gracilis, for example, sn-glycerol-3-phosphate acyltransferase activity is linked to the biosynthesis of glycerol-based phospholipids, glycolipids, and sulfolipids, indicating its importance in various metabolic pathways (Grobovsky et al., 1979).

Enzymatic Roles in Plants

In plants, sn-glycerol-3-phosphate acyltransferase (GPAT) enzymes, which utilize sn-glycerol-3-phosphate, are involved in several lipid biosynthetic pathways. These enzymes are crucial for plant development, impacting the formation of different types of acyl-lipids such as storage and membrane lipids (Chen et al., 2011).

Central Role in Cellular Metabolism

Sn-glycerol-3-phosphate dehydrogenase, an enzyme using sn-glycerol-3-phosphate, is central to cellular metabolism. It interlinks respiration, glycolysis, and phospholipid biosynthesis, highlighting the compound's importance in various metabolic pathways (Yeh et al., 2008).

Studies on Microbial Metabolism

Research on Escherichia coli has revealed insights into the role of sn-glycerol-3-phosphate in membrane phospholipid synthesis. Studies on mutants have contributed to our understanding of bacterial metabolism and its regulation (Bell, 1974).

Evolution and Diversification in Plants

Genome-wide analyses in plants have shown that sn-glycerol-3-phosphate acyltransferase genes are vital in controlling storage and membrane lipid. These studies provide insights into the evolution and functional diversification of these genes in plants (Waschburger et al., 2018).

Properties

Molecular Formula

C3H7O6P-2

Molecular Weight

170.06 g/mol

IUPAC Name

[(2R)-2,3-dihydroxypropyl] phosphate

InChI

InChI=1S/C3H9O6P/c4-1-3(5)2-9-10(6,7)8/h3-5H,1-2H2,(H2,6,7,8)/p-2/t3-/m1/s1

InChI Key

AWUCVROLDVIAJX-GSVOUGTGSA-L

Isomeric SMILES

C([C@H](COP(=O)([O-])[O-])O)O

SMILES

C(C(COP(=O)([O-])[O-])O)O

Canonical SMILES

C(C(COP(=O)([O-])[O-])O)O

synonyms

1-phosphoglycerol
alpha-glycerophosphate
alpha-glycerophosphoric acid
alpha-glycerophosphoric acid, (DL)-isomer
alpha-glycerophosphoric acid, (R)-isomer
alpha-glycerophosphoric acid, (S)-isomer
alpha-glycerophosphoric acid, 1,2,3-propanetriol-1-(18)O,3-(dihydrogen phosphate)-labeled
alpha-glycerophosphoric acid, 1,2,3-propanetriol-2-(18)O,3-(dihydrogen phosphate)-labeled
alpha-glycerophosphoric acid, calcium salt
alpha-glycerophosphoric acid, disodium salt
alpha-glycerophosphoric acid, disodium salt (+-)-isomer
alpha-glycerophosphoric acid, disodium salt hexahydrate(+-)-isomer
alpha-glycerophosphoric acid, Fe salt
alpha-glycerophosphoric acid, Fe(+3) salt (3:2)
alpha-glycerophosphoric acid, monocalcium salt
alpha-glycerophosphoric acid, monocalcium salt (S)-isomer
alpha-glycerophosphoric acid, monomagnesium salt
alpha-glycerophosphoric acid, sodium salt
disodium glycerophosphate
glycerol 1-phosphate
glycerol 3-phosphate
sodium glycerophosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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